Tributyl(5-methoxyfuran-2-YL)stannane
Description
Tributyl(5-methoxyfuran-2-YL)stannane is an organotin compound featuring a furan ring substituted with a methoxy group at the 5-position and a tributylstannane moiety at the 2-position. Organotin compounds are widely used in organic synthesis, particularly in Stille coupling reactions, where they act as transmetallation agents to form carbon-carbon bonds. Despite its utility, organotin compounds require careful handling due to their well-documented toxicity .
Properties
CAS No. |
352423-65-5 |
|---|---|
Molecular Formula |
C17H32O2Sn |
Molecular Weight |
387.1 g/mol |
IUPAC Name |
tributyl-(5-methoxyfuran-2-yl)stannane |
InChI |
InChI=1S/C5H5O2.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI Key |
MMGRHYVTTLMZJQ-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)OC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares Tributyl(5-methoxyfuran-2-YL)stannane with two analogs:
Electronic and Reactivity Profiles
- However, steric hindrance from the methoxy group may reduce reaction efficiency in bulky systems.
- Trifluoromethyl Substituent (5-CF₃): The electron-withdrawing CF₃ group reduces electron density, making the compound less reactive in nucleophilic pathways but more stable under oxidative conditions. This derivative is favored in synthesizing fluorinated pharmaceuticals .
- Unsubstituted Furan: The absence of substituents results in higher reactivity but lower selectivity, often requiring precise reaction conditions to avoid side products .
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